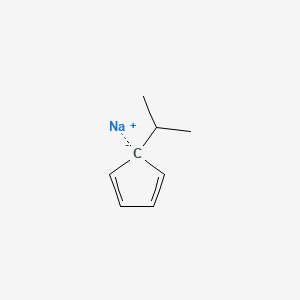

Sodium isopropylcyclopentadienide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;5-propan-2-ylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSOVJPHUTFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C-]1C=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583819 | |

| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65090-77-9 | |

| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium isopropylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Sodium Isopropylcyclopentadienide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium isopropylcyclopentadienide, a crucial reagent in the synthesis of various organometallic compounds. This document details the necessary experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is an organosodium compound that serves as a valuable precursor in the synthesis of substituted metallocenes and other organometallic complexes. Its isopropyl substituent offers modified steric and electronic properties compared to the unsubstituted cyclopentadienyl (B1206354) ligand, enabling the fine-tuning of the characteristics of the resulting metal complexes for applications in catalysis and materials science. The synthesis is typically approached as a two-step process: the preparation of the neutral isopropylcyclopentadiene ligand followed by its deprotonation to yield the desired sodium salt.

Synthetic Pathway

The overall synthesis of this compound can be broken down into two primary stages:

-

Synthesis of Isopropylcyclopentadiene: This step involves the alkylation of a cyclopentadienyl anion with an isopropyl electrophile.

-

Deprotonation of Isopropylcyclopentadiene: The synthesized isopropylcyclopentadiene is then treated with a strong sodium base to form the target this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of isopropylcyclopentadiene and its subsequent conversion to this compound.

Synthesis of Isopropylcyclopentadiene

This procedure is adapted from a method that achieves high selectivity for the 1-isopropylcyclopentadiene isomer.

Reaction:

C₅H₆ + CH₃CH(Br)CH₃ + KOH → C₅H₅(CH(CH₃)₂) + KBr + H₂O

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dicyclopentadiene (B1670491) | 132.21 | As needed | - | To be cracked to obtain fresh cyclopentadiene (B3395910). |

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 500 mL | - | Anhydrous grade. |

| 2-Bromopropane (B125204) | 122.99 | 500 g | 4.07 | - |

| Potassium hydroxide (B78521) (KOH) | 56.11 | 100 g | 1.78 | Solid, block form preferred. |

| Cyclopentadiene | 66.10 | 100 g | 1.51 | Freshly distilled. |

| n-Heptane | 100.21 | As needed | - | For extraction. |

| 1N Hydrochloric acid (HCl) | 36.46 | As needed | - | For neutralization. |

| Saturated brine solution | - | As needed | - | For washing. |

Procedure:

-

Preparation of Cyclopentadiene: Fresh cyclopentadiene is obtained by the thermal cracking of dicyclopentadiene. Heat dicyclopentadiene to approximately 170-180 °C and distill the resulting cyclopentadiene monomer (b.p. 40-42 °C). Keep the collected cyclopentadiene chilled on ice.

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dimethyl sulfoxide (500 mL), 2-bromopropane (500 g), and solid potassium hydroxide (100 g) under a nitrogen atmosphere to form a slurry.

-

Addition of Cyclopentadiene: Cool the slurry to 0 °C using an ice bath. Slowly add the freshly prepared cyclopentadiene (100 g) dropwise from the addition funnel to the stirred slurry. Maintain the reaction temperature below 10 °C throughout the addition. The addition should take approximately 2 hours.

-

Reaction and Isomerization: After the addition is complete, allow the reaction mixture to stir at 10 °C for 1 hour. Following this, let the mixture slowly warm to room temperature and stir for an additional 12 hours to promote the isomerization of the 5-substituted intermediate to the desired 1-isopropylcyclopentadiene.

-

Work-up: Cool the reaction mixture to 5 °C and pour it into 1 L of cold n-heptane. Transfer the heptane (B126788) solution to a separatory funnel and carefully add 80 mL of 1N hydrochloric acid. Add 100 mL of water to facilitate phase separation.

-

Extraction and Washing: Separate the organic layer and wash it once with 100 mL of saturated brine solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield isopropylcyclopentadiene. The product can be further purified by vacuum distillation.

Synthesis of this compound

This procedure is a general method for the deprotonation of a cyclopentadiene derivative using sodium hydride.

Reaction:

C₅H₅(CH(CH₃)₂) + NaH → Na[C₅H₄(CH(CH₃)₂)] + H₂

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium hydride (NaH) | 24.00 | 24.0 g (60% dispersion in oil) | 0.60 | Handle with care under inert atmosphere. |

| Tetrahydrofuran (THF) | 72.11 | 500 mL | - | Anhydrous, freshly distilled from sodium/benzophenone. |

| Isopropylcyclopentadiene | 108.18 | 54.1 g | 0.50 | Synthesized as in section 3.1. |

| n-Heptane or Pentane (B18724) | - | As needed | - | For washing the product. |

Procedure:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add sodium hydride (24.0 g of a 60% dispersion in mineral oil).

-

Washing of Sodium Hydride: Wash the sodium hydride dispersion with dry heptane or pentane (3 x 50 mL) to remove the mineral oil. Carefully decant the supernatant after each wash under a stream of nitrogen.

-

Addition of Solvent and Reagent: Add 500 mL of anhydrous THF to the flask. While stirring, slowly add the isopropylcyclopentadiene (54.1 g) dropwise from the addition funnel. The reaction is exothermic, and hydrogen gas will evolve. Control the rate of addition to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours, or until the evolution of hydrogen gas ceases. The completion of the reaction is indicated by the formation of a clear solution or a fine precipitate of the sodium salt.

-

Isolation of the Product: The resulting solution of this compound in THF can be used directly for subsequent reactions. Alternatively, the solvent can be removed under vacuum to yield the product as a solid. The solid can be washed with dry heptane or pentane and dried under vacuum.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Synthesis of Isopropylcyclopentadiene | Step 2: Synthesis of this compound |

| Reactants | Cyclopentadiene, 2-Bromopropane, KOH | Isopropylcyclopentadiene, Sodium Hydride |

| Stoichiometry | 1.51 mol : 4.07 mol : 1.78 mol | 0.50 mol : 0.60 mol |

| Solvent | Dimethyl sulfoxide (DMSO) | Tetrahydrofuran (THF) |

| Reaction Temperature | 0-10 °C (addition), then room temperature | Room temperature to gentle reflux |

| Reaction Time | ~15 hours | ~3-4 hours |

| Product | Isopropylcyclopentadiene | This compound |

| Theoretical Yield | 163.4 g | 65.1 g |

| Typical Reported Yield | High selectivity for 1-isomer reported | Typically high, often used in situ |

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Safety Precautions

-

Cyclopentadiene: Freshly cracked cyclopentadiene readily dimerizes at room temperature. It should be kept cold and used promptly. It is also flammable and has a strong, unpleasant odor.

-

Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water, releasing hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents: Anhydrous solvents are crucial for the success of these reactions. THF can form explosive peroxides and should be tested and purified before use.

-

General: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

An In-depth Technical Guide to Sodium Isopropylcyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isopropylcyclopentadienide, an organosodium compound, is a pivotal reagent in modern organometallic chemistry. Characterized by the chemical formula C₈H₁₁Na, it consists of a sodium cation and an isopropylcyclopentadienide anion. While not directly employed as a therapeutic agent, its significance in drug development and medicinal chemistry lies in its role as a sophisticated building block for the synthesis of complex metallocenes and other organometallic structures with potential biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

This compound is typically a white crystalline solid that is highly reactive.[1] It is a strong base, reacting vigorously with water and decomposing slowly upon exposure to air.[1] Due to its reactivity, it must be handled under an inert atmosphere. It is soluble in polar organic solvents like ethers.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁Na | [2] |

| Molecular Weight | 130.16 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 175 °C (decomposes) | [2] |

| Density | Data not available | |

| Solubility | Soluble in polar solvents such as ethers, alcohols, and ketones.[1] Quantitative data not readily available. | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the protons on the cyclopentadienyl (B1206354) ring. The chemical shifts of the cyclopentadienyl protons will be influenced by the electron-donating isopropyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the isopropyl group and the cyclopentadienyl ring. The symmetry of the cyclopentadienide (B1229720) anion will influence the number of distinct signals observed for the ring carbons. For the unsubstituted cyclopentadienyl anion (Cp⁻), a single resonance is typically observed around 103 ppm.[3] The isopropyl substituent will lead to a more complex pattern.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the alkyl and cyclopentadienyl groups. The absence of a prominent C=C stretching band and the presence of ionic character would be notable features.

Synthesis and Handling

The synthesis of this compound involves the deprotonation of its precursor, isopropylcyclopentadiene. This can be achieved using a strong base such as sodium metal or sodium hydride.[4]

Synthesis of Isopropylcyclopentadiene (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 5-isopropylcyclopentadiene, has been reported.

Experimental Protocol: Synthesis of 5-Isopropylcyclopentadiene

-

Reaction: A solution of 53 g of 6,6-dimethylfulvene (B1295306) in 200 ml of anhydrous ether is added dropwise to a solution of 18 g of lithium aluminum hydride in 200 ml of ether.

-

Reaction Time and Observations: The reaction takes approximately 2 hours, during which the mixture warms, the yellow color of the fulvene (B1219640) disappears, and a colorless precipitate forms.

-

Work-up: The reaction is quenched by the addition of 100 ml of methanol (B129727) with cooling, followed by the addition of sufficient 2N hydrochloric acid to achieve a clear solution. The ethereal layer is separated, washed with a dilute sodium carbonate solution, and dried over sodium sulfate.

-

Purification: The ether is removed by distillation, and the residue is fractionated under vacuum. The fraction boiling at 32-34 °C at 23 mmHg is collected.

-

Yield: This procedure yields approximately 38.4 g (71%) of pure 5-isopropylcyclopentadiene as a colorless liquid.

Synthesis of this compound

Representative Experimental Protocol: Synthesis of this compound

-

Apparatus: A three-necked round-bottomed flask is fitted with a magnetic stirrer, a gas inlet, and a pressure-equalizing addition funnel. The apparatus is flame-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).

-

Reaction Setup: A suspension of sodium hydride (1.1 equivalents, washed with dry hexane (B92381) to remove mineral oil) is prepared in anhydrous tetrahydrofuran (B95107) (THF) in the flask and cooled in an ice-water bath.

-

Addition of Precursor: Isopropylcyclopentadiene (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride over a period of 30-60 minutes. The evolution of hydrogen gas will be observed.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the evolution of hydrogen gas ceases. The completion of the reaction is indicated by the formation of a homogeneous solution or a fine precipitate of the sodium salt.

-

Isolation and Use: The resulting solution or suspension of this compound in THF is typically used directly in subsequent reactions without isolation. If the solid is required, the solvent can be removed under vacuum, though care must be taken due to the air and moisture sensitivity of the product.

Figure 1: General workflow for the synthesis of this compound.

Handling and Storage

This compound is a strong base and an irritant.[1] It should be handled in a well-ventilated area, preferably in a fume hood or glovebox, using appropriate personal protective equipment, including gloves and safety glasses.[1] It is air and moisture sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place, away from sources of ignition and oxidizing agents.[1]

Applications in Chemical Synthesis

The primary application of this compound is as a ligand transfer reagent for the synthesis of metallocenes and other organometallic complexes. The isopropyl group provides increased steric bulk and alters the electronic properties of the cyclopentadienyl ligand, which can influence the stability, reactivity, and catalytic activity of the resulting metal complexes.

Synthesis of Metallocenes

This compound reacts with metal halides to form the corresponding metallocenes. For example, reaction with ferrous chloride (FeCl₂) would yield bis(isopropylcyclopentadienyl)iron, a derivative of ferrocene. Similarly, it is used to synthesize substituted ruthenocenes, cobaltocenes, and vanadocenes.[5]

References

- 1. This compound [chembk.com]

- 2. US2848506A - Preparation of cyclopentadienylsodium - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sodium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Sodium Isopropylcyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium isopropylcyclopentadienide (Na(i-PrCp)) is an important organometallic reagent frequently utilized in the synthesis of a wide array of metallocene and other organometallic complexes. A comprehensive understanding of its structural characteristics and the nature of its chemical bonding is crucial for controlling the synthesis and reactivity of its derivatives. This technical guide provides a detailed overview of the structure and bonding of this compound, drawing upon available data for the parent compound, sodium cyclopentadienide (B1229720) (NaCp), and its substituted analogues. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visualizations to illustrate the fundamental principles governing its chemical behavior.

Introduction

This compound is a member of the alkali metal cyclopentadienyl (B1206354) compounds, which are predominantly ionic in nature. These compounds serve as invaluable precursors for the introduction of the cyclopentadienyl (Cp) ligand, or its substituted variants, to a metal center. The isopropyl substituent on the cyclopentadienyl ring influences the steric and electronic properties of the resulting metal complexes, making Na(i-PrCp) a versatile reagent in fine-tuning the characteristics of the final products.

Synthesis of this compound

The synthesis of this compound typically involves the deprotonation of isopropylcyclopentadiene. This is achieved by reacting isopropylcyclopentadiene with a strong sodium-containing base.

General Experimental Protocol

A common method for the preparation of this compound involves the reaction of isopropylcyclopentadiene with sodium hydride (NaH) or metallic sodium in an inert solvent, such as tetrahydrofuran (B95107) (THF).

Materials:

-

Isopropylcyclopentadiene

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a suspension of sodium hydride in anhydrous THF is prepared in a reaction vessel equipped with a magnetic stirrer.

-

Isopropylcyclopentadiene is then added dropwise to the stirred suspension at a controlled temperature (often 0 °C to ambient).

-

The reaction mixture is stirred for several hours to ensure complete deprotonation, which is typically evidenced by the cessation of hydrogen gas evolution.

-

The resulting solution of this compound in THF can be used directly for subsequent reactions or the solvent can be removed under vacuum to yield the solid product.

Bonding in this compound

The bonding in this compound is best described as predominantly ionic, consisting of a sodium cation (Na⁺) and an isopropylcyclopentadienide anion (i-PrCp⁻). The negative charge on the isopropylcyclopentadienide anion is delocalized over the five-membered ring, resulting in an aromatic system with 6 π-electrons, which adheres to Hückel's rule.

Computational studies on alkali-metal pentadienyl complexes suggest that the electrostatic interaction is the primary stabilizing factor in the gas phase. This ionic model is a good approximation for understanding the reactivity of this compound, where it typically acts as a source of the i-PrCp⁻ nucleophile.

The interaction between the sodium cation and the cyclopentadienyl ring can be described as a π-complex, where the sodium ion interacts with the delocalized π-electron system of the ring.

Caption: Ionic interaction between Na⁺ and the i-PrCp⁻ anion.

Structure of this compound

Solid-State Structure

In the solid state, solvent-free sodium cyclopentadienide adopts a "polydecker" sandwich structure.[1] This consists of an infinite chain of alternating sodium cations and cyclopentadienyl anions, where each sodium ion is sandwiched between two cyclopentadienyl rings. Similarly, the crystal structure of pentamethylcyclopentadienylsodium also reveals the formation of polymeric multidecker chains. It is highly probable that this compound adopts a similar polymeric chain structure in the solid state.

Caption: Polymeric chain structure of Na(i-PrCp).

Structure in Solution

In donor solvents such as tetrahydrofuran (THF), this compound is expected to be highly solvated. The THF molecules coordinate to the sodium cation, breaking down the polymeric solid-state structure. This results in the formation of solvent-separated ion pairs or contact ion pairs, which increases the solubility and reactivity of the compound.

Caption: Solvated contact ion pair of Na(i-PrCp) in THF.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the cyclopentadienyl ring are expected to be chemically equivalent due to rapid fluxional processes in solution, leading to a single, time-averaged signal. The isopropyl group will show a characteristic septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR: Similar to the proton NMR, the carbon atoms of the cyclopentadienyl ring are expected to show averaged signals.

The following table presents NMR data for the parent sodium cyclopentadienide in THF-d₈, which can serve as a reference.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Sodium Cyclopentadienide | THF-d₈ | 5.72 (s, 5H) | 103.3 (s, 5C) | [2] |

Conclusion

This compound is a crucial reagent in organometallic synthesis. Its structure and bonding are characterized by a predominantly ionic interaction between the sodium cation and the aromatic isopropylcyclopentadienide anion. While direct structural elucidation of Na(i-PrCp) is pending, its behavior in the solid state and in solution can be reliably predicted based on the well-documented structures of analogous alkali metal cyclopentadienyl compounds. In the solid state, a polymeric chain structure is expected, which dissociates in donor solvents to form solvated ion pairs, the reactive species in solution. This guide provides a foundational understanding for researchers working with this important synthetic precursor.

References

"preparation of isopropylcyclopentadiene ligand"

An In-depth Technical Guide to the Preparation of Isopropylcyclopentadiene Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclopentadiene is a crucial ligand in organometallic chemistry, serving as a precursor to a wide range of metal complexes used in catalysis and materials science. Its substituted cyclopentadienyl (B1206354) ring allows for the fine-tuning of the steric and electronic properties of the resulting metal centers. This guide provides a comprehensive overview of the primary synthetic routes to isopropylcyclopentadiene, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in its practical application in a laboratory setting.

Synthetic Methodologies

Two principal methods for the preparation of isopropylcyclopentadiene are prevalent in the literature: the direct alkylation of cyclopentadiene (B3395910) and the reduction of 6,6-dimethylfulvene (B1295306).

Direct Alkylation of Cyclopentadiene

This is a common and efficient method for synthesizing isopropylcyclopentadiene. The reaction typically involves the deprotonation of cyclopentadiene to form the cyclopentadienyl anion, which then acts as a nucleophile to attack an isopropyl halide.

Experimental Protocol:

A patented one-step process describes a method to achieve high selectivity for the desired 1-isopropylcyclopentadiene isomer.[1]

-

Slurry Formation: Under a nitrogen atmosphere, dimethyl sulfoxide (B87167) (DMSO), 2-bromopropane, and potassium hydroxide (B78521) are mixed to form a slurry.[1][2]

-

Cyclopentadiene Addition: Freshly cracked cyclopentadiene is added dropwise to the slurry. The reaction temperature is maintained at or below 10°C.[1][2]

-

Isomerization: The initially formed 5-isopropylcyclopentadiene can be isomerized to the more stable 1- and 2-isomers.[1] A specific patent details that heating the mixture to a temperature range of 12°C to 18°C selectively isomerizes the 5-isopropylcyclopentadiene to the 1-isopropylcyclopentadiene.[2]

Diagram of the Direct Alkylation Workflow:

Caption: Workflow for the direct alkylation of cyclopentadiene.

Reduction of 6,6-Dimethylfulvene

An alternative route to 5-isopropylcyclopentadiene involves the reduction of 6,6-dimethylfulvene using a hydride reducing agent.[3]

Experimental Protocol:

-

A solution of 53 g of 6,6-dimethylfulvene in 200 ml of anhydrous ether is slowly added dropwise to a solution of 18 g of lithium aluminum hydride in 200 ml of ether.[3]

-

The reaction mixture becomes warm, and a colorless precipitate forms as the yellow color of the fulvene (B1219640) disappears. The reaction takes approximately 2 hours.[3]

-

The resulting addition compound is decomposed by the careful addition of 100 ml of methanol (B129727) with cooling.[3]

-

Sufficient 2N hydrochloric acid is then added to obtain a clear solution.[3]

-

The ethereal layer is separated, washed with a dilute sodium carbonate solution, and dried over sodium sulfate.[3]

-

The ether is removed by distillation, and the remaining residue is fractionally distilled under vacuum.[3]

-

The fraction boiling at 32-34°C at 23 mmHg is collected, yielding pure 5-isopropylcyclopentadiene.[3]

Diagram of the 6,6-Dimethylfulvene Reduction Workflow:

Caption: Workflow for the reduction of 6,6-dimethylfulvene.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic methods for isopropylcyclopentadiene.

| Parameter | Direct Alkylation | Reduction of 6,6-Dimethylfulvene |

| Starting Materials | Cyclopentadiene, 2-Bromopropane, KOH, DMSO | 6,6-Dimethylfulvene, Lithium Aluminum Hydride, Ether |

| Reaction Temperature | ≤10°C for addition, 12-18°C for isomerization[1][2] | Not specified, but reaction is exothermic[3] |

| Reaction Time | Not specified | ~2 hours[3] |

| Yield | High selectivity for 1-isomer (93.7%) reported[1] | 71%[3] |

| Product Purity | High selectivity for 1-isomer | Pure 5-isomer collected by fractional distillation[3] |

| Boiling Point | 131.6°C at 760 mmHg (for 1-isomer) | 32-34°C at 23 mmHg (for 5-isomer)[3] |

| Molecular Formula | C₈H₁₂[4] | C₈H₁₂[1][4] |

| Molecular Weight | 108.18 g/mol [1][5] | 108.18 g/mol [1][5] |

Conclusion

The preparation of isopropylcyclopentadiene can be achieved through multiple synthetic routes, with direct alkylation and fulvene reduction being the most prominent. The choice of method may depend on the availability of starting materials, desired isomer, and required scale. The direct alkylation method offers the advantage of producing the thermodynamically favored 1-isomer with high selectivity, while the reduction of 6,6-dimethylfulvene provides a reliable route to the 5-isomer. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful synthesis of this important ligand for applications in research and development.

References

- 1. 5-Isopropyl-cyclopentadiene (57649-49-7) for sale [vulcanchem.com]

- 2. CN108840787B - Preparation method of junenol intermediate isopropyl cyclopentadiene - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Buy 5-Isopropyl-cyclopentadiene | 57649-49-7 [smolecule.com]

- 5. 1,3-Cyclopentadiene, 1-(1-methylethyl) | C8H12 | CID 528163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Steric Influence of the Isopropyl Cyclopentadienyl Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steric and electronic properties of ligands play a pivotal role in the reactivity, selectivity, and stability of organometallic complexes. Among the vast array of cyclopentadienyl-type ligands, sodium isopropylcyclopentadienide stands out as a versatile reagent for introducing a moderately sterically hindered cyclopentadienyl (B1206354) moiety. This technical guide provides an in-depth analysis of the steric hindrance associated with the isopropylcyclopentadienyl ligand. It includes a detailed, representative experimental protocol for the synthesis of its sodium salt, a discussion of its steric effects supported by comparative data, and visualizations of key concepts. This document is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development who utilize or are considering the use of this important ligand.

Introduction

Cyclopentadienyl (Cp) ligands and their substituted derivatives are ubiquitous in organometallic chemistry, forming stable complexes with a wide range of transition metals. The substitution on the cyclopentadienyl ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and reaction selectivity. The isopropyl group, a branched alkyl substituent, introduces a moderate level of steric bulk, which can be strategically employed to control coordination geometries, modulate reactivity, and enhance selectivity in various chemical transformations. This compound is the primary reagent for the introduction of the isopropylcyclopentadienyl (iPrCp) ligand. Understanding its steric profile is crucial for the rational design of catalysts and organometallic reagents.

Synthesis of this compound

The synthesis of this compound is typically a two-step process that begins with the preparation of isopropylcyclopentadiene, followed by its deprotonation.

Experimental Protocol: Synthesis of Isopropylcyclopentadiene

This protocol is adapted from established methods for the synthesis of substituted cyclopentadienes.[1][2]

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Methanol

-

2N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon source)

Procedure:

-

A solution of 6,6-dimethylfulvene (53 g, 0.5 mol) in 200 mL of anhydrous diethyl ether is prepared in a dropping funnel.

-

In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (18 g, 0.47 mol) in 200 mL of anhydrous diethyl ether is prepared under an inert atmosphere.

-

The solution of 6,6-dimethylfulvene is added dropwise to the LiAlH₄ suspension with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The disappearance of the yellow color of the fulvene (B1219640) indicates the completion of the reaction.

-

The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of 100 mL of methanol.

-

Sufficient 2N hydrochloric acid is then added to dissolve the precipitated aluminum salts.

-

The ethereal layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by rotary evaporation.

-

The crude isopropylcyclopentadiene is purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the deprotonation of cyclopentadiene (B3395910) derivatives.[3]

Materials:

-

Isopropylcyclopentadiene

-

Sodium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Freshly distilled isopropylcyclopentadiene (e.g., 10.8 g, 0.1 mol) is dissolved in anhydrous THF (150 mL) in a Schlenk flask under an inert atmosphere.

-

Sodium metal (e.g., 2.3 g, 0.1 mol), cut into small pieces, is added to the stirred solution.

-

The reaction mixture is stirred at room temperature. The reaction is typically accompanied by the evolution of hydrogen gas.

-

The reaction is complete when all the sodium metal has reacted, and the solution becomes a clear, often slightly colored, solution of this compound.

-

The resulting solution can be used directly for subsequent reactions, or the solvent can be removed under vacuum to yield the solid sodium salt.

Diagram of the Synthetic Workflow:

Steric Hindrance of the Isopropylcyclopentadienyl Ligand

The steric bulk of a ligand is a critical factor that influences the coordination environment of a metal center, affecting bond angles, bond lengths, and the accessibility of the metal for substrate binding and catalytic turnover.

Qualitative Assessment

The isopropyl group is significantly larger than a hydrogen atom and introduces steric hindrance around the cyclopentadienyl ring. This steric bulk can:

-

Influence Ligand Coordination: The isopropyl group can direct the coordination of the Cp ring to the metal center and influence the orientation of other ligands in the coordination sphere.

-

Restrict Metal Center Accessibility: The steric shield provided by the isopropyl group can limit the approach of bulky substrates to the metal center, potentially leading to enhanced selectivity in catalytic reactions.

-

Stabilize Low-Coordination Number Complexes: The steric demands of the iPrCp ligand can prevent the coordination of additional ligands, thereby stabilizing complexes with lower coordination numbers.

Quantitative Analysis

Table 1: Comparative Diastereomeric Ratios in a Rh(III)-Catalyzed C-H Activation

| Cyclopentadienyl Ligand (CpR) | R Group | Diastereomeric Ratio (d.r.) |

| C₅Me₄H | Methyl | 5.8 : 1 |

| C₅Me₄(iPr) | Isopropyl | 7.0 : 1 |

| C₅Me₄(Cy) | Cyclohexyl | 8.5 : 1 |

| C₅Me₄(Ph) | Phenyl | 9.0 : 1 |

| C₅Me₄(tBu) | tert-Butyl | 9.6 : 1 |

Data adapted from a study on Rh(III) catalysis.

As shown in Table 1, the isopropyl-substituted cyclopentadienyl ligand leads to a higher diastereomeric ratio compared to the less bulky methyl-substituted analog, indicating a greater steric influence on the transition state of the reaction. As expected, the steric hindrance increases with the size of the alkyl group, with the tert-butyl group providing the highest diastereoselectivity.

Diagram of Steric Influence on Reaction Selectivity:

References

An In-depth Technical Guide to Sodium Isopropylcyclopentadienide

CAS Number: 65090-77-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium isopropylcyclopentadienide, a significant organometallic reagent. Due to the limited availability of specific experimental and spectroscopic data for this particular compound in publicly accessible literature, this guide leverages data from the closely related and well-documented parent compound, sodium cyclopentadienide, to provide representative protocols and expected analytical characteristics.

Chemical Identity and Properties

This compound is an organosodium compound with the chemical formula C₈H₁₁Na. It is primarily utilized as a precursor in the synthesis of metallocenes and other organometallic complexes.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 65090-77-9 | |

| Molecular Formula | C₈H₁₁Na | |

| Molecular Weight | 130.16 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 175 °C (decomposes) | |

| Solubility | Soluble in polar solvents such as ethers, alcohols, and ketones. Reacts with water. | [1] |

| Sensitivity | Air and moisture sensitive. | [1] |

Synthesis

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

Materials:

-

Isopropylcyclopentadiene

-

Sodium hydride (NaH) or sodium metal (Na)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

Under an inert atmosphere, a suspension of sodium hydride (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask equipped with a magnetic stirrer.

-

The suspension is cooled to 0 °C using an ice bath.

-

Isopropylcyclopentadiene (1.0 equivalent) is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure complete reaction. The evolution of hydrogen gas should be monitored.

-

The completion of the reaction is indicated by the cessation of gas evolution and the formation of a clear or slightly colored solution.

-

The resulting solution of this compound in THF can be used directly for subsequent reactions or the solvent can be removed under vacuum to yield the solid product.

Diagram 1: Synthesis Workflow of this compound

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a potent nucleophile and a strong base. Its primary application is as a ligand precursor in organometallic synthesis, particularly for the formation of metallocenes.

General Reaction Scheme: Metallocene Synthesis

The cyclopentadienyl (B1206354) anion from this compound displaces halide ligands from a metal halide to form a metallocene complex.

2 (iso-C₃H₇)C₅H₄Na + MX₂ → [(iso-C₃H₇)C₅H₄]₂M + 2 NaX

(Where M = a transition metal like Fe, Zr, etc., and X = a halide)

This reaction is fundamental to the production of catalysts for olefin polymerization and other organic transformations.[2]

Diagram 2: General Reactivity in Metallocene Synthesis

Caption: The salt metathesis reaction for the synthesis of an isopropyl-substituted metallocene.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Cyclopentadienyl protons: A set of multiplets in the aromatic region (δ 5.5-6.5 ppm). The integration would correspond to 4 protons. - Isopropyl methine proton: A septet further upfield. - Isopropyl methyl protons: A doublet, integrating to 6 protons. |

| ¹³C NMR | - Cyclopentadienyl carbons: Resonances in the aromatic region (δ 100-120 ppm). - Isopropyl carbons: Resonances in the aliphatic region. |

| IR Spectroscopy | - C-H stretching (sp²): Above 3000 cm⁻¹. - C-H stretching (sp³): Below 3000 cm⁻¹. - C=C stretching (cyclopentadienyl ring): Around 1600 cm⁻¹. |

Safety and Handling

This compound is a reactive and hazardous compound that requires careful handling.

Table 3: Safety Information

| Hazard | Precaution |

| Air and Moisture Sensitive | Handle and store under an inert atmosphere (e.g., argon or nitrogen). |

| Strong Base | Avoid contact with acids and protic solvents. |

| Irritant | Causes skin and eye irritation.[1] Wear appropriate personal protective equipment (gloves, safety glasses). |

| Flammable | Keep away from heat, sparks, and open flames. |

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable reagent in organometallic chemistry, serving as a key building block for the synthesis of substituted metallocenes. While detailed, publicly available data on its synthesis and characterization are scarce, its properties and reactivity can be reasonably extrapolated from its parent compound, sodium cyclopentadienide. Researchers working with this compound should exercise caution due to its reactive and hazardous nature and may need to perform their own characterization.

References

The Organometallic Chemistry of Isopropylcyclopentadienyl Ligands: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, properties, and applications of organometallic complexes featuring the isopropylcyclopentadienyl ligand.

The isopropylcyclopentadienyl (CpiPr) ligand, a substituted derivative of the foundational cyclopentadienyl (B1206354) (Cp) ligand, offers a unique steric and electronic profile that has garnered interest in various fields of organometallic chemistry. Its intermediate bulk, between the smaller unsubstituted Cp and the larger pentamethylcyclopentadienyl (Cp*) ligand, allows for fine-tuning of catalyst performance, making it a valuable tool in the design of novel metal complexes for catalysis and medicinal applications. This guide provides a comprehensive overview of the synthesis of the CpiPr ligand and its corresponding metal complexes, their structural and spectroscopic properties, and key applications, with a focus on providing practical experimental details and comparative data.

Synthesis of Isopropylcyclopentadienyl Ligands and Metal Complexes

The preparation of isopropylcyclopentadienyl metal complexes begins with the synthesis of the ligand itself, which can be achieved through several established methods. Subsequently, the ligand is used to form the desired organometallic complexes, typically with rhodium and iridium for catalytic applications.

Synthesis of Isopropylcyclopentadiene

Two primary routes for the synthesis of isopropylcyclopentadiene are commonly employed: the alkylation of cyclopentadiene (B3395910) and the reduction of 6,6-dimethylfulvene (B1295306).

Method A: Alkylation of Cyclopentadiene

This method involves the deprotonation of cyclopentadiene to form the cyclopentadienyl anion, followed by alkylation with an isopropyl halide. A common procedure utilizes 2-bromopropane (B125204) in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]

Method B: Reduction of 6,6-Dimethylfulvene

An alternative route involves the reduction of 6,6-dimethylfulvene, which can be prepared from cyclopentadiene and acetone. The fulvene (B1219640) is then reduced using a hydride source like lithium aluminum hydride (LiAlH4) in an ethereal solvent.[2]

Synthesis of Isopropylcyclopentadienyl Metal Complexes

The synthesis of isopropylcyclopentadienyl rhodium and iridium chloride dimers, key precursors for many catalytic applications, follows the well-established procedures for their pentamethylcyclopentadienyl (Cp*) analogues. The reaction involves the treatment of the corresponding metal trichloride (B1173362) hydrate (B1144303) with isopropylcyclopentadiene in a suitable solvent, typically methanol (B129727).[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the isopropylcyclopentadienyl ligand and its rhodium and iridium complexes. Note that due to the limited availability of crystal structure data for the parent [(CpiPr)RhCl2]2 and [(CpiPr)IrCl2]2 complexes, data for the closely related and structurally similar pentamethylcyclopentadienyl (Cp*) analogues are provided for comparative purposes.

Table 1: Physicochemical Properties of Isopropylcyclopentadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ | [5] |

| Molecular Weight | 108.18 g/mol | [5] |

| Boiling Point | 32-34 °C at 23 mmHg | [2] |

| Density | 0.85–0.89 g/cm³ | [5] |

Table 2: Selected Structural Data for Cp-Rh and Cp-Ir Dimer Complexes

Note: Data presented for the pentamethylcyclopentadienyl (Cp) analogues as representative values.*

| Complex | Parameter | Value | Reference(s) |

| [(Cp)RhCl2]2 | Rh-Cl (terminal) bond length | ~2.40 Å | |

| Rh-Cl (bridging) bond length | ~2.43 Å | ||

| Rh-Rh distance | ~3.73 Å | ||

| Rh-Cp (centroid) distance | ~1.78 Å | ||

| [(Cp)IrCl2]2 | Ir-Cl (terminal) bond length | 2.39 Å | [6] |

| Ir-Cl (bridging) bond length | 2.45 Å | [6] | |

| Ir-Ir distance | Not reported | ||

| Ir-Cp (centroid) distance | Not reported |

Table 3: Spectroscopic Data for Cp-Rh and Cp-Ir Complexes

Note: Representative ¹H and ¹³C NMR chemical shifts are provided for the Cp analogues due to the variability in reporting for CpiPr complexes.*

| Complex | Technique | Characteristic Signals (δ, ppm) | Reference(s) |

| [(Cp)RhCl2]2 | ¹H NMR (CDCl₃) | ~1.62 (s, 30H, C₅(CH₃)₅) | [2] |

| ¹³C NMR (CDCl₃) | ~94.27 (d, JRh-C = 9 Hz, C₅(CH₃)₅), ~9.55 (s, C₅(CH₃)₅) | [2] | |

| [(Cp)IrCl2]2 | ¹H NMR (CDCl₃) | ~1.54 (s, 30H, C₅(CH₃)₅) | |

| ¹³C NMR (CDCl₃) | ~86.28 (s, C₅(CH₃)₅), ~8.71 (s, C₅(CH₃)₅) | ||

| IR (cm⁻¹) | Ir-Cl (terminal): 315, Ir-Cl (bridging): 285 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 5-Isopropylcyclopentadiene (Method B)[2]

-

Reaction Setup: A solution of 18 g of lithium aluminum hydride in 200 ml of anhydrous ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Addition of Fulvene: A solution of 53 g of 6,6-dimethylfulvene in 200 ml of anhydrous ether is added dropwise to the LiAlH₄ solution. The reaction is exothermic, and a colorless precipitate forms. The addition is regulated to maintain a gentle reflux.

-

Reaction Time: The mixture is stirred for approximately 2 hours after the addition is complete.

-

Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is decomposed by the slow, dropwise addition of 100 ml of methanol.

-

Work-up: Sufficient 2N hydrochloric acid is added to dissolve the inorganic salts and obtain a clear solution. The ethereal layer is separated, washed with a dilute sodium carbonate solution, and dried over anhydrous sodium sulfate.

-

Purification: The ether is removed by distillation, and the residue is fractionally distilled under vacuum. The fraction boiling at 32-34 °C / 23 mmHg is collected, yielding approximately 38.4 g (71%) of pure 5-isopropylcyclopentadiene.

Synthesis of [(CpiPr)RhCl2]2 (Adapted from Cp* analogue synthesis)[3]

-

Reaction Setup: In a round-bottom flask, rhodium(III) chloride trihydrate (1.0 eq) is dissolved in methanol.

-

Ligand Addition: Freshly prepared isopropylcyclopentadiene (1.5-2.0 eq) is added to the solution.

-

Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the dark red product.

-

Isolation: The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

Purification: The solid is washed with cold methanol and dried under vacuum to yield the [(CpiPr)RhCl2]2 dimer.

Visualized Workflows and Mechanisms

The following diagrams, generated using DOT language, illustrate key synthetic and mechanistic pathways involving isopropylcyclopentadienyl ligands.

Synthetic Workflow for Isopropylcyclopentadiene

Caption: Synthetic route to isopropylcyclopentadiene via fulvene reduction.

Catalytic Cycle for C-H Activation

The following diagram illustrates a generalized catalytic cycle for a C-H activation/functionalization reaction, a common application for CpiPr-metal complexes.

Caption: Generalized catalytic cycle for C-H activation.

Applications in Research and Development

Organometallic complexes of isopropylcyclopentadienyl ligands are primarily explored for their catalytic activity, which bridges the gap between the less sterically hindered Cp and the more bulky Cp* systems. This allows for nuanced control over reaction selectivity and efficiency.

Catalysis

The use of a monoisopropylcyclopentadienyl ligand with Rh(III) has been shown to be crucial for achieving high diastereoselectivities in cyclopropanation reactions.[5] The steric and electronic properties of the CpiPr ligand can influence the transition state of the catalytic cycle, leading to enhanced selectivity compared to other cyclopentadienyl derivatives. These catalysts are particularly relevant in C-H activation reactions, where the ligand's properties can dictate the rate and regioselectivity of the transformation.

Drug Development

While less common than in catalysis, substituted cyclopentadienyl ligands have been incorporated into metal-based anticancer drug candidates. The functionalization of the cyclopentadienyl ring can significantly impact the cytotoxicity of the resulting complex.[7] The isopropyl group, by modifying the lipophilicity and steric profile of the complex, could influence its cellular uptake, distribution, and interaction with biological targets. This presents an avenue for the rational design of new metallodrugs with improved therapeutic indices.

Conclusion

The isopropylcyclopentadienyl ligand represents a versatile and tunable platform for the development of novel organometallic complexes. Its synthetic accessibility and intermediate steric bulk make it an attractive alternative to more common cyclopentadienyl ligands. While a comprehensive database of its coordination chemistry is still developing, the existing research highlights its potential in achieving high selectivity in catalysis and as a modifiable scaffold for medicinal inorganic chemistry. Further exploration of the structural and reactive properties of CpiPr-metal complexes is warranted to fully unlock their potential in various scientific and industrial applications.

References

- 1. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Spectroscopic, Electrochemical and DFT Studies of Phosphorescent Homoleptic Cyclometalated Iridium(III) Complexes Based on Substituted 4-Fluorophenylvinyl- and 4-Methoxyphenylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stable mononuclear rhodium(II) polypyridyl complexes: synthesis, spectroscopic and structural characterisation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Dawn of a New Era in Organometallic Chemistry: A Technical History of Substituted Cyclopentadienyl Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of cyclopentadienyl (B1206354) compounds, particularly the archetypal ferrocene (B1249389), marked a pivotal moment in chemistry, heralding the birth of modern organometallic chemistry. The unique "sandwich" structure of these metallocenes and the aromaticity of the cyclopentadienyl (Cp) ligand opened up a vast new field of research. The ability to systematically substitute the Cp ring has allowed for the fine-tuning of electronic and steric properties, leading to the development of highly selective catalysts, novel materials, and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of substituted cyclopentadienyl compounds, with a focus on key experimental data, detailed protocols for seminal syntheses, and the logical evolution of this critical class of molecules.

The Serendipitous Discovery of Ferrocene and the Dawn of Metallocene Chemistry

The story of cyclopentadienyl compounds begins with the unexpected synthesis of a remarkably stable, orange, crystalline solid, bis(cyclopentadienyl)iron, later named ferrocene. In 1951, Kealy and Pauson at Duquesne University were attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl magnesium bromide with anhydrous ferric chloride.[1][2] Instead of the anticipated product, they isolated a compound of the formula C₁₀H₁₀Fe with exceptional thermal stability.[1]

Initially, they proposed an incorrect structure with a covalent bond between the iron atom and one carbon atom of each cyclopentadienyl ring.[3] The extraordinary stability of the compound, however, was inconsistent with this proposed structure.[3] Almost simultaneously, Miller, Tebboth, and Tremaine at British Oxygen Company independently synthesized the same compound by passing a mixture of cyclopentadiene (B3395910) and nitrogen over reduced iron at 300°C.

The true nature of ferrocene's structure and bonding was unveiled in 1952 by the independent work of Geoffrey Wilkinson and Robert Burns Woodward at Harvard, and Ernst Otto Fischer at the Technical University of Munich.[3][4] They proposed the now-famous "sandwich" structure, where the iron atom is situated between two parallel cyclopentadienyl rings.[3][4] This revolutionary structural assignment was based on the compound's diamagnetism, lack of a dipole moment, and its infrared spectrum, which showed only a single C-H stretching frequency, indicating the equivalence of all ten hydrogen atoms.[5][6] This discovery and the subsequent elucidation of its electronic structure, which satisfies the 18-electron rule, laid the foundation for the field of metallocene chemistry and earned Fischer and Wilkinson the Nobel Prize in Chemistry in 1973.[3]

The Aromaticity of Ferrocene and the Rise of Substituted Cyclopentadienyl Ligands

A key breakthrough that propelled the field forward was the discovery of ferrocene's aromatic character by Wilkinson and Woodward. They demonstrated that ferrocene undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, without decomposition of the sandwich structure.[7][8][9][10] This finding opened the door to the systematic functionalization of the cyclopentadienyl rings, allowing for the synthesis of a vast array of substituted ferrocene derivatives with tailored electronic and steric properties.

The ability to introduce substituents onto the Cp ring proved to be a powerful tool for modulating the properties of metallocenes. Electron-donating groups, such as alkyl groups, increase the electron density at the metal center, making it more easily oxidized. Conversely, electron-withdrawing groups, such as acyl or halo groups, decrease the electron density at the metal, making oxidation more difficult. This tunability of redox potentials is a key feature of substituted ferrocenes and has been extensively studied.[11][12][13][14]

Quantitative Data: Redox Potentials of Substituted Ferrocenes

The effect of substituents on the electronic properties of ferrocene can be quantified by measuring their redox potentials. The table below summarizes the half-wave potentials (E₁/₂) for a series of substituted ferrocenes, demonstrating the electronic influence of different functional groups.

| Substituent (R in Fe(C₅H₄R)(C₅H₅)) | E₁/₂ (V vs. SCE) | Reference |

| H | +0.403 | [13] |

| CH₃ | +0.302 (for Me₂) | [13] |

| C(CH₃)₃ | - | - |

| OCH₃ | - | - |

| N(CH₃)₂ | - | - |

| COCH₃ | +0.68 | [14] |

| COOH | +0.76 | [14] |

| Cl | +0.64 | [14] |

| Br | +0.65 | [14] |

| I | +0.63 | [14] |

| CN | +0.88 | [14] |

| NO₂ | +0.93 | [14] |

| Si(CH₃)₃ | +0.36 | [14] |

| P(C₆H₅)₂ | +0.42 | [14] |

Note: Data is compiled from various sources and experimental conditions may vary. SCE refers to the Saturated Calomel Electrode.

Expanding the Horizon: From Ferrocene to a Diversity of Metallocenes and Substituted Ligands

The discovery of ferrocene spurred the synthesis of analogous sandwich compounds with other transition metals, leading to the development of a large family of metallocenes. The cyclopentadienyl ligand proved to be remarkably versatile, capable of stabilizing a wide range of metals in various oxidation states.

Further advancements focused on modifying the cyclopentadienyl ligand itself to control the steric and electronic environment around the metal center more precisely. This led to the development of several important classes of substituted cyclopentadienyl ligands:

-

Bulky Cyclopentadienyl Ligands: The introduction of bulky substituents, most notably the pentamethylcyclopentadienyl (Cp) ligand, significantly enhances the stability and solubility of the resulting metal complexes. The steric bulk of the Cp ligand also creates a more open coordination sphere, which can influence catalytic activity.

-

ansa-Metallocenes: These are complexes where the two cyclopentadienyl rings are linked by a bridging group, such as an ethylene (B1197577) or a silyl (B83357) bridge. This linkage restricts the rotation of the Cp rings and fixes the geometry of the complex, which is crucial for stereoselective catalysis, particularly in olefin polymerization.

-

Chiral Cyclopentadienyl Ligands: The incorporation of chiral auxiliaries onto the cyclopentadienyl ring has enabled the synthesis of enantiomerically pure metallocene complexes. These chiral catalysts have found widespread application in asymmetric synthesis, facilitating the production of single-enantiomer pharmaceuticals and other fine chemicals.[15][16][17][18][19][20][21]

Substituted Cyclopentadienyl Compounds in Catalysis: The Metallocene Revolution in Polymer Chemistry

Perhaps the most significant application of substituted cyclopentadienyl compounds has been in the field of olefin polymerization. The discovery that certain Group 4 metallocenes, particularly those of zirconium and titanium, when activated with a co-catalyst such as methylaluminoxane (B55162) (MAO), are highly active catalysts for the polymerization of ethylene and propylene (B89431), revolutionized the polymer industry.

Compared to traditional heterogeneous Ziegler-Natta catalysts, metallocene-based catalysts offer several distinct advantages:

-

Single-Site Nature: Each metal center is a well-defined active site, leading to polymers with a narrow molecular weight distribution and uniform comonomer incorporation.

-

Tunability: The ability to systematically modify the cyclopentadienyl ligands allows for precise control over the polymer microstructure, including tacticity (the stereochemical arrangement of monomer units). For example, C₂-symmetric ansa-zirconocenes produce isotactic polypropylene, while Cₛ-symmetric analogues yield syndiotactic polypropylene.

-

High Activity: Metallocene catalysts often exhibit significantly higher activities than their traditional counterparts.

The development of ansa-metallocenes was a critical step in achieving high stereocontrol in propylene polymerization. The rigid bridge between the cyclopentadienyl rings enforces a specific geometry at the metal center, which in turn dictates the stereochemistry of the growing polymer chain.

Quantitative Data: Catalytic Activity of ansa-Metallocenes in Propylene Polymerization

The following table presents a comparison of the catalytic activity and resulting polymer properties for different ansa-zirconocene catalysts in the polymerization of propylene.

| Catalyst | Activity (kg PP / (mol Zr · h)) | Polymer Molecular Weight (Mw) ( g/mol ) | Melting Point (Tm) (°C) | Reference |

| rac-[ethylenebis(indenyl)]ZrCl₂ | 1,100 | 110,000 | 135 | [22] |

| rac-[ethylenebis(4,5,6,7-tetrahydroindenyl)]ZrCl₂ | 2,500 | 180,000 | 142 | [16] |

| rac-[dimethylsilylbis(indenyl)]ZrCl₂ | 1,500 | 130,000 | 148 | [23] |

| rac-[dimethylsilylbis(2-methyl-4-phenylindenyl)]ZrCl₂ | 11,070 | 250,000 | 155 | [23] |

Note: Polymerization conditions (temperature, pressure, co-catalyst, etc.) significantly affect the results and may vary between studies.

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of key cyclopentadienyl compounds, based on seminal publications and reliable procedures.

Synthesis of Ferrocene (Modification of the Kealy and Pauson Method)

This procedure is adapted from Organic Syntheses, which provides a reliable and scalable method for the preparation of ferrocene.[24]

Reaction: 2 C₅H₅Na + FeCl₂ → Fe(C₅H₅)₂ + 2 NaCl

Materials:

-

Sodium (dispersed in mineral oil)

-

Cyclopentadiene (freshly cracked)

-

Anhydrous Iron(II) chloride

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Nitrogen gas supply

Procedure:

-

A dispersion of sodium (x g, y mol) in mineral oil is washed with anhydrous THF under a nitrogen atmosphere to remove the oil.

-

Freshly cracked cyclopentadiene (a mL, b mol) is added dropwise to the sodium suspension in THF at room temperature with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 2 hours to ensure complete formation of sodium cyclopentadienide (B1229720).

-

In a separate flask, anhydrous iron(II) chloride (c g, d mol) is suspended in anhydrous THF under a nitrogen atmosphere.

-

The solution of sodium cyclopentadienide is slowly added to the iron(II) chloride suspension at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The solid residue is extracted with petroleum ether. The orange solution is filtered, and the solvent is evaporated to yield crude ferrocene.

-

The product can be purified by sublimation or recrystallization from hexane (B92381) to give bright orange crystals.

Typical Yield: 73-84%[24]

Friedel-Crafts Acylation of Ferrocene: Synthesis of Acetylferrocene (B1663952)

This procedure is a classic example of the electrophilic substitution of ferrocene.[7][8][9][10][25]

Reaction: Fe(C₅H₅)₂ + (CH₃CO)₂O --(H₃PO₄)--> Fe(C₅H₅)(C₅H₄COCH₃) + CH₃COOH

Materials:

-

Ferrocene

-

Acetic anhydride (B1165640)

-

85% Phosphoric acid

-

Dichloromethane

-

Hexane

-

Alumina (for chromatography)

Procedure:

-

To a flask containing ferrocene (x g, y mol) is added acetic anhydride (a mL, b mol).

-

85% Phosphoric acid (c mL) is added dropwise with stirring. The reaction mixture is gently warmed on a steam bath for 10 minutes.

-

The mixture is then poured onto ice and neutralized with sodium bicarbonate solution.

-

The product is extracted with dichloromethane. The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to give a mixture of unreacted ferrocene, acetylferrocene, and a small amount of 1,1'-diacetylferrocene.

-

The products are separated by column chromatography on alumina. Elution with hexane will first yield unreacted ferrocene (yellow band). Increasing the polarity of the eluent (e.g., with a mixture of hexane and diethyl ether) will then elute acetylferrocene (orange band).

Typical Yield: 50-60% of acetylferrocene.

Synthesis of Pentamethylcyclopentadiene (Cp*H)

This procedure is based on the method described in Organic Syntheses.[26]

Reaction: 2-bromo-2-butene (B89217) + Li → 2-lithio-2-butene; 2-lithio-2-butene + ethyl acetate (B1210297) → 3,4,5-trimethyl-2,5-heptadien-4-ol; 3,4,5-trimethyl-2,5-heptadien-4-ol --(H⁺)--> C₅Me₅H

Materials:

-

Lithium wire

-

2-Bromo-2-butene (cis/trans mixture)

-

Ethyl acetate

-

Diethyl ether, anhydrous

-

Sulfuric acid

Procedure:

-

Lithium wire is cut into small pieces and placed in a flask with anhydrous diethyl ether under an argon atmosphere.

-

A solution of 2-bromo-2-butene in diethyl ether is added dropwise to initiate the formation of 2-lithio-2-butene. The reaction is exothermic and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is cooled, and a solution of ethyl acetate in diethyl ether is added dropwise.

-

The reaction is quenched by the slow addition of water. The ether layer is separated, washed, and dried.

-

The crude alcohol obtained after removal of the solvent is then treated with aqueous sulfuric acid to effect the cyclization and dehydration to form pentamethylcyclopentadiene.

-

The product is isolated by steam distillation and can be further purified by distillation under reduced pressure.

Typical Yield: 73-75%[26]

Conclusion

The discovery and subsequent development of substituted cyclopentadienyl compounds have had a profound and lasting impact on chemistry. From the initial serendipitous synthesis of ferrocene to the rational design of sophisticated chiral ansa-metallocene catalysts, this class of compounds has continuously provided new opportunities for fundamental research and practical applications. The ability to fine-tune the steric and electronic properties of the cyclopentadienyl ligand through substitution remains a cornerstone of modern organometallic chemistry, enabling the creation of catalysts with unprecedented activity and selectivity, as well as novel materials with unique properties. The historical journey of substituted cyclopentadienyl compounds serves as a compelling example of how curiosity-driven research can lead to transformative technologies. As synthetic methodologies become even more advanced, the future of substituted cyclopentadienyl chemistry promises further exciting discoveries and innovations.

References

- 1. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 2. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]

- 3. Ferrocene - Wikipedia [en.wikipedia.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. vernier.com [vernier.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. studylib.net [studylib.net]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 17. researchgate.net [researchgate.net]

- 18. "Synthesis of chiral ferrosalen ligands and their applications in asymm" by Xiang Zhang [digitalcommons.mtu.edu]

- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 20. The Preparation and Application of Novel Planar Chiral Ferrocenyl Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. pnas.org [pnas.org]

- 23. mdpi.com [mdpi.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. scribd.com [scribd.com]

- 26. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Basicity of Sodium Isopropylcyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, synthesis, and basicity of sodium isopropylcyclopentadienide, a potent organosodium reagent. Its strong basicity, derived from the stability of its corresponding anion, makes it a valuable tool in modern organic and organometallic synthesis.

Introduction and Chemical Profile

This compound (Na-iPrCp) is an organometallic salt with the chemical formula C₈H₁₁Na.[1] It is classified as a strong base and is frequently used to deprotonate a wide range of weakly acidic organic compounds.[2] Its utility stems from the exceptional stability of its conjugate acid's anion, the isopropylcyclopentadienyl anion. The compound is typically handled as a solution in an ether solvent, such as tetrahydrofuran (B95107) (THF), as the solid form is a pyrophoric, air- and moisture-sensitive white crystalline solid.[2]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁Na | [1] |

| Molecular Weight | 130.16 g/mol | [1] |

| CAS Number | 65090-77-9 | [1] |

| Melting Point | 175 °C (decomposes) | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Warning | [1] |

| Personal Protective Equipment | N95-type dust mask, safety glasses/goggles, chemical-resistant gloves | [1] |

Factors Influencing Basicity

The potent basicity of this compound is a direct consequence of the high acidity of its conjugate acid, isopropylcyclopentadiene. This acidity is governed by two primary electronic effects.

3.1 Aromatic Stabilization of the Cyclopentadienyl (B1206354) Anion The deprotonation of a C-H bond on the methylene (B1212753) group of isopropylcyclopentadiene results in the formation of the isopropylcyclopentadienyl anion. This anion is highly stabilized due to its aromatic character. The planar, cyclic, and fully conjugated system contains 6 π-electrons (one from each of the five carbon atoms of the ring and one from the negative charge), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). This aromatic stabilization provides a strong thermodynamic driving force for the deprotonation, making the parent hydrocarbon unusually acidic for a carbon acid.

3.2 Inductive Effect of the Isopropyl Group The isopropyl substituent is an alkyl group, which is known to be weakly electron-donating through an inductive effect. This effect pushes electron density into the cyclopentadienyl ring, slightly destabilizing the negative charge of the anion. Consequently, isopropylcyclopentadiene is expected to be a slightly weaker acid than unsubstituted cyclopentadiene. A weaker acid gives rise to a stronger conjugate base. Therefore, this compound is predicted to be a slightly stronger base than sodium cyclopentadienide.

The following diagram illustrates the relationship between the structure of the reagent and its resulting basicity.

Quantitative Analysis of Basicity (pKa Data)

| Compound | pKa (in H₂O) | pKa (in DMSO) | Comments |

| Cyclopentadiene | 16 | ~18 | The benchmark for this class of carbon acids.[3] |

| Isopropylcyclopentadiene | > 16 (Est.) | > 18 (Est.) | The electron-donating isopropyl group is expected to slightly increase the pKa relative to cyclopentadiene. |

Note: pKa values are solvent-dependent. Values in dimethyl sulfoxide (B87167) (DMSO) are typically higher than in water but provide a better measure of intrinsic acidity for carbon acids.

Experimental Protocols

5.1 Synthesis of this compound

This protocol describes the formation of this compound from its parent diene using sodium hydride. This method is analogous to the well-documented synthesis of sodium cyclopentadienide.[4][5]

Reagents and Equipment:

-

Isopropylcyclopentadiene (freshly distilled)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane (B92381)

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet for inert gas (Argon or Nitrogen)

-

Pressure-equalizing dropping funnel

-

Cannula or syringe for transfers

Procedure:

-

Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.

-

NaH Washing: Under a positive flow of inert gas, weigh 1.0 g of 60% NaH dispersion (approx. 0.025 mol) into the flask. Add 20 mL of anhydrous hexane to suspend the solid. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step twice to remove the mineral oil.

-

Reaction Setup: Dry the washed NaH under vacuum. Add 50 mL of anhydrous THF to the flask. Cool the resulting slurry to 0 °C in an ice-water bath.

-

Diene Addition: In a separate, dry flask, dissolve isopropylcyclopentadiene (1.1 equivalents, ~0.0275 mol) in 20 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH/THF slurry over 30 minutes.

-

Reaction: Vigorous hydrogen gas evolution will be observed. Caution: This reaction is exothermic and produces flammable hydrogen gas; ensure adequate venting and an inert atmosphere. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases.

-

Completion: The reaction is complete when the solution becomes clear or a fine white precipitate of the sodium salt forms. The resulting solution of this compound in THF is ready for use.

The workflow for this synthesis is visualized below.

5.2 Protocol for pKa Determination via Titration

The pKa of a weak acid like isopropylcyclopentadiene can be determined by potentiometric titration with a strong base in a non-aqueous, aprotic solvent like DMSO.

Reagents and Equipment:

-

Isopropylcyclopentadiene

-

Standardized solution of a strong, non-nucleophilic base (e.g., Sodium dimsyl in DMSO)

-

Anhydrous DMSO

-

Calibrated pH meter with a glass electrode suitable for non-aqueous solvents

-

Autoburette or precision burette

-

Titration vessel under an inert atmosphere

Procedure:

-

Sample Preparation: Prepare a dilute solution (~0.01 M) of isopropylcyclopentadiene in anhydrous DMSO in the titration vessel.

-